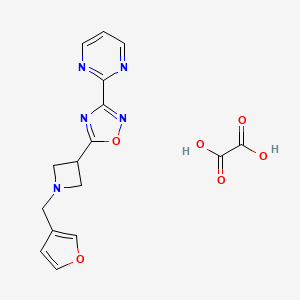

5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate

Beschreibung

Eigenschaften

IUPAC Name |

5-[1-(furan-3-ylmethyl)azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2.C2H2O4/c1-3-15-12(16-4-1)13-17-14(21-18-13)11-7-19(8-11)6-10-2-5-20-9-10;3-1(4)2(5)6/h1-5,9,11H,6-8H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOSGXYRPOQTEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=COC=C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a compound that belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Structural Overview

The compound features a unique structure that includes:

- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's biological properties.

- Pyrimidine moiety : Enhances the potential for biological activity through interactions with various biological targets.

- Furan substituent : Known for its role in enhancing solubility and bioavailability.

Antimicrobial Activity

Research has shown that 1,2,4-oxadiazole derivatives exhibit significant antimicrobial properties. The compound is expected to follow this trend due to structural similarities with other active oxadiazole derivatives.

-

Antibacterial Activity :

- Studies indicate that compounds containing the 1,2,4-oxadiazole core demonstrate activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .

- The mechanism often involves inhibition of bacterial fatty acid synthesis by targeting specific enzymes such as enoyl-acyl carrier protein (ACP) reductase .

- Antifungal Activity :

Anticancer Properties

The anticancer potential of 1,2,4-oxadiazoles has been widely documented. The compound may exert cytotoxic effects through several mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of key signaling pathways involved in tumor growth .

A study highlighted that certain oxadiazole derivatives showed significant activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that the compound could also possess anti-inflammatory properties.

Case Studies

Several studies have focused on the biological evaluation of oxadiazole derivatives:

- Dhumal et al. (2016) investigated a series of oxadiazole derivatives for antitubercular activity. Compounds with furan and pyridine rings showed promising results against Mycobacterium bovis BCG .

- Paruch et al. (2020) synthesized various 1,2,4-oxadiazole derivatives and tested their antibacterial activity. One compound exhibited superior efficacy compared to ampicillin .

- Salama et al. (2020) examined a series of 2-amino-1,3,4-oxadiazole derivatives for their antimicrobial properties and found several compounds with potent activity against both bacterial and fungal strains .

Data Tables

Wissenschaftliche Forschungsanwendungen

Molecular Formula

- Molecular Formula: CHNO

Key Functional Groups

- Furan ring

- Azetidine ring

- Pyrimidine structure

- Oxadiazole moiety

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. The mechanism often involves the inhibition of specific protein kinases associated with cancer cell proliferation.

Case Studies

- A study demonstrated that derivatives of oxadiazole showed promising results in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the pyrimidine and oxadiazole rings contributes to its antimicrobial properties.

Case Studies

- A recent investigation evaluated several 1,3,4-oxadiazole derivatives for their antibacterial and antifungal activities. Compounds similar to 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate exhibited significant inhibition against pathogenic strains .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is attributed to its ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Studies

- In vitro studies have shown that oxadiazole derivatives can reduce the production of inflammatory mediators in macrophages, suggesting their potential use in treating inflammatory diseases .

Neuroprotective Effects

Preliminary studies suggest that compounds like this compound may offer neuroprotective effects through the modulation of neuroinflammatory responses.

Case Studies

- Research focusing on neurodegenerative diseases has indicated that similar compounds can protect neuronal cells from oxidative stress-induced damage .

Comparative Analysis of Biological Activities

| Activity Type | Compound Similarity | Effectiveness |

|---|---|---|

| Anticancer | High | Significant inhibition of cell proliferation |

| Antimicrobial | Moderate | Effective against multiple bacterial strains |

| Anti-inflammatory | High | Reduction in cytokine production |

| Neuroprotective | Moderate | Protection against oxidative stress |

Q & A

Q. What are the key synthetic strategies for constructing the 1,2,4-oxadiazole core in this compound?

The synthesis involves multistep reactions:

- Oxadiazole Ring Formation : Reacting a nitrile precursor with hydroxylamine under reflux (e.g., ethanol, 80–100°C) to form the 1,2,4-oxadiazole core .

- Azetidine Integration : Introducing the azetidine moiety via nucleophilic substitution, where the azetidine nitrogen reacts with a furan-3-ylmethyl electrophile (e.g., alkyl halides) under basic conditions (e.g., K₂CO₃ in DMF) .

- Final Coupling : Pyrimidin-2-yl groups are attached using cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts) . Key Challenge: Steric hindrance from the azetidine ring requires precise temperature control (60–80°C) to avoid side reactions .

Q. Which spectroscopic techniques confirm the molecular structure and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR validate substituent positions (e.g., pyrimidinyl protons at δ 8.5–9.0 ppm; azetidine protons at δ 3.0–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₁₆N₅O₃⁺: 338.1248; observed: 338.1251) .

- X-ray Crystallography : Resolves stereochemistry of the azetidine-furan linkage (if single crystals are obtained) .

Q. What preliminary biological assays evaluate pharmacological potential?

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Testing against kinases or proteases (e.g., EGFR kinase inhibition via fluorescence polarization) .

Advanced Research Questions

Q. How can reaction conditions optimize yield during azetidine-oxadiazole coupling?

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF (anhydrous) | Enhances nucleophilicity of azetidine nitrogen |

| Temperature | 70°C | Balances reaction rate vs. decomposition |

| Catalyst | Pd(PPh₃)₄ (2 mol%) | Facilitates Suzuki coupling for pyrimidinyl attachment |

- Methodology : Design of experiments (DoE) to statistically optimize variables (e.g., response surface methodology) .

Q. What computational approaches predict binding affinity with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., EGFR kinase; binding energy < −8 kcal/mol suggests strong affinity) .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable complexes) .

Q. How to resolve discrepancies in biological activity across structural analogs?

- Comparative SAR Analysis :

| Analog | Substituent | Activity (IC₅₀, μM) | Key Factor |

|---|---|---|---|

| Parent | Furan-3-ylmethyl | 12.3 ± 1.2 | Lipophilicity (clogP = 2.1) |

| Analog A | Benzyl | 45.7 ± 3.8 | Increased steric bulk |

| Analog B | Methyl | 8.9 ± 0.9 | Enhanced solubility |

- Methodology : Use isosteric replacement and Free-Wilson analysis to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.